molecular formula C9H8N2O3 B178084 2-(3-Methoxy-4-nitrophenyl)acetonitrile CAS No. 104103-16-4

2-(3-Methoxy-4-nitrophenyl)acetonitrile

Cat. No. B178084
Key on ui cas rn: 104103-16-4
M. Wt: 192.17 g/mol
InChI Key: IDPPRCQJYOEPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471005B2

Procedure details

Into a 1-neck round-bottom flask, Cyano-(3-methoxy-4-nitro-phenyl)-acetic acid tert-butyl ester (12.80 g, 43.79 mmol), Methylene chloride (50 g, 600 mmol), and Trifluoroacetic Acid (20 mL, 200 mmol) were added and stirred at room temperature overnight. The solvent was removed under vacuum. The residual TFA was co-evaporated with DCM three times to give brown oil. The reaction was partitioned with saturated NaHCO3 and DCM. The organic was separated, washed with Brine and dried over Na2SO4. The solid was filtered and washed with DCM. The solvent was removed under vacuum. The reaction mixture was purified via ISCO column chromatography with hexane and EtOAc as eluant. The collected fractions afforded as a light brown solid. The solid was triturated with Et2O to give (3-Methoxy-4-nitro-phenyl)-acetonitrile as a light yellow solid (5.20 g, 61%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH:7]([C:19]#[N:20])[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[C:10]([O:17][CH3:18])[CH:9]=1)(C)(C)C.C(Cl)Cl.FC(F)(F)C(O)=O>>[CH3:18][O:17][C:10]1[CH:9]=[C:8]([CH2:7][C:19]#[N:20])[CH:13]=[CH:12][C:11]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(C1=CC(=C(C=C1)[N+](=O)[O-])OC)C#N)=O
Name
Quantity
50 g
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give brown oil
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned with saturated NaHCO3 and DCM
CUSTOM
Type
CUSTOM
Details
The organic was separated
WASH
Type
WASH
Details
washed with Brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified via ISCO column chromatography with hexane and EtOAc as eluant
CUSTOM
Type
CUSTOM
Details
The collected fractions afforded as a light brown solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with Et2O

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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